molecular formula C10H11BrClFO B14056217 1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene

1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene

Cat. No.: B14056217
M. Wt: 281.55 g/mol
InChI Key: JYOANAOLLFCRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of a propyl-substituted benzene derivative, followed by chlorination and fluoromethoxylation. The reaction conditions often require the use of catalysts such as aluminum chloride or ferric bromide to facilitate the halogenation processes . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated aromatic compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene involves its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene can be compared with other halogenated aromatic compounds such as:

The unique combination of bromine, chlorine, and fluorine in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H11BrClFO

Molecular Weight

281.55 g/mol

IUPAC Name

1-(3-bromopropyl)-3-chloro-2-(fluoromethoxy)benzene

InChI

InChI=1S/C10H11BrClFO/c11-6-2-4-8-3-1-5-9(12)10(8)14-7-13/h1,3,5H,2,4,6-7H2

InChI Key

JYOANAOLLFCRBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCF)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.